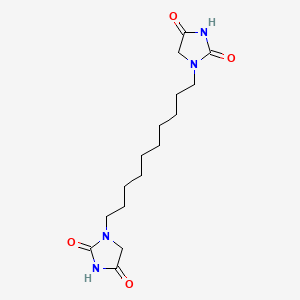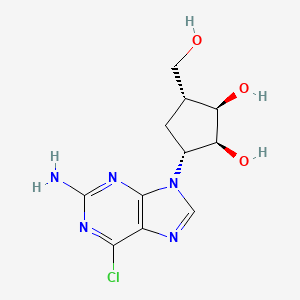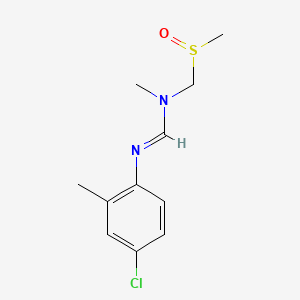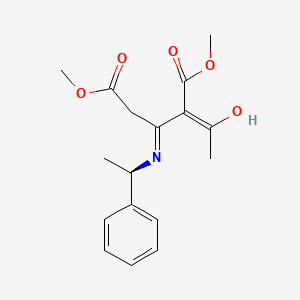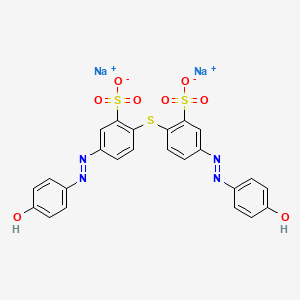
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-amino-5-mercapto-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of an appropriate solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Methyl-5-mercapto-1,3,4-thiadiazole
- 2-Phenyl-5-mercapto-1,3,4-thiadiazole
Uniqueness
Ethyl 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino)benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl ester group and the presence of the thiadiazole ring contribute to its potential as a versatile compound for various applications .
Properties
CAS No. |
71486-55-0 |
|---|---|
Molecular Formula |
C11H11N3O2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
ethyl 4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]benzoate |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-16-9(15)7-3-5-8(6-4-7)12-10-13-14-11(17)18-10/h3-6H,2H2,1H3,(H,12,13)(H,14,17) |
InChI Key |
NCWWKHAQSXNADA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



